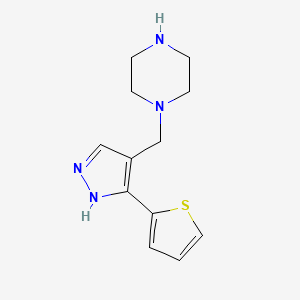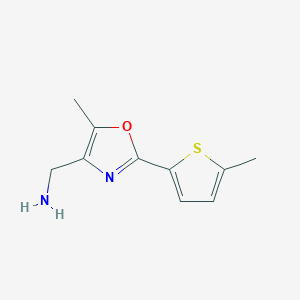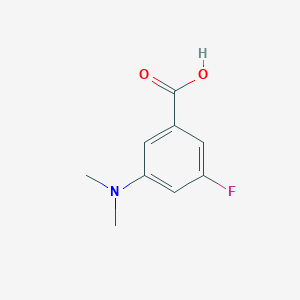
2-(Propan-2-yloxy)-4-(thiomorpholin-4-yl)aniline
Vue d'ensemble
Description
2-(Propan-2-yloxy)-4-(thiomorpholin-4-yl)aniline, commonly referred to as PMTA, is a synthetic organic compound with a wide range of applications. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. PMTA is used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used as a catalyst in organic synthesis.
Applications De Recherche Scientifique
PMTA is used in a variety of scientific research applications. It can be used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to measure the activity of enzymes. It is also used as a reagent in the synthesis of other organic compounds. In addition, PMTA is used as a catalyst in organic synthesis and as a reactant in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of PMTA is not yet fully understood. However, it is believed to interact with enzymes and other proteins in a variety of ways. It is also believed to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMTA are not yet fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It has also been shown to be non-mutagenic and non-carcinogenic in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
PMTA has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is available in a variety of forms. It is also a relatively non-toxic and non-irritating compound. However, it is important to note that PMTA is not approved for use in humans and should not be used in clinical trials.
Orientations Futures
The potential applications of PMTA are numerous and varied. In the future, it may be used in the synthesis of pharmaceuticals, agrochemicals, or other industrial products. It may also be used as a catalyst in organic synthesis or as a reagent in the production of other organic compounds. Additionally, further research may be conducted to better understand the biochemical and physiological effects of PMTA.
Propriétés
IUPAC Name |
2-propan-2-yloxy-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)16-13-9-11(3-4-12(13)14)15-5-7-17-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQREGVLBPPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)-4-(thiomorpholin-4-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



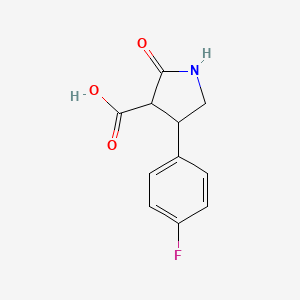
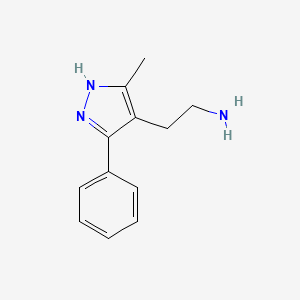

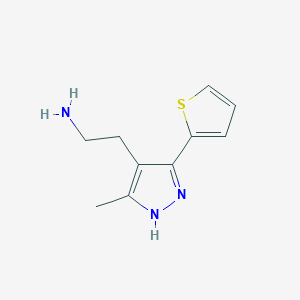

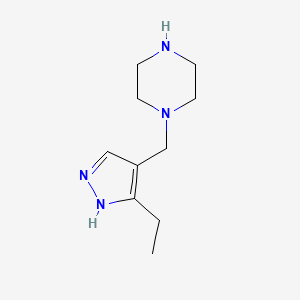
![2-Cyclobutyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1471830.png)
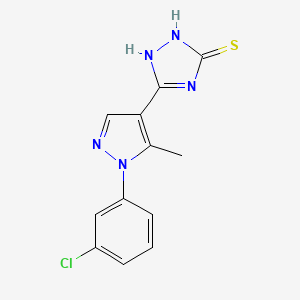

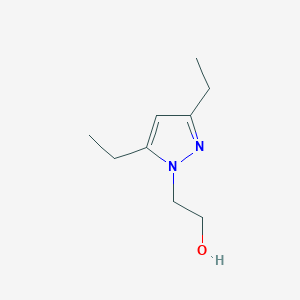
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1471840.png)
